![molecular formula C20H23Cl2N3O2 B2590281 2-(2,4-dichlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide CAS No. 1049342-73-5](/img/structure/B2590281.png)
2-(2,4-dichlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide
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Overview
Description
The compound “2-(2,4-dichlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide” is a complex organic molecule. It contains a 2,4-dichlorophenoxy moiety, a phenylpiperazine moiety, and an acetamide moiety .
Molecular Structure Analysis
The compound contains several functional groups, including a 2,4-dichlorophenoxy group, a phenylpiperazine group, and an acetamide group . These groups could potentially influence the compound’s reactivity and interactions with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups .Scientific Research Applications
- Key Findings : Research has identified auxin receptors, transport carriers, and transcription factors involved in 2,4-D action .
- Researchers have explored controlled release formulations of pesticides, including 2,4-D. These formulations reduce volatilization and leaching risks, improving environmental safety .
- A novel microfluidic paper chip system allows rapid and selective visual detection of 2,4-D using fluorescence resonance energy transfer (FRET). This technology could be valuable for on-site monitoring .
Herbicide Action and Weed Control
Controlled Release Formulations
Fluorescence Detection
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23Cl2N3O2/c21-16-6-7-19(18(22)14-16)27-15-20(26)23-8-9-24-10-12-25(13-11-24)17-4-2-1-3-5-17/h1-7,14H,8-13,15H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXLZMQYLBXEPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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